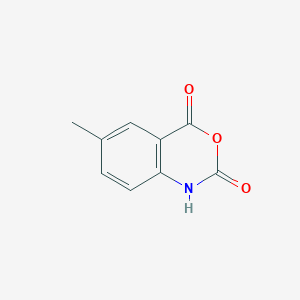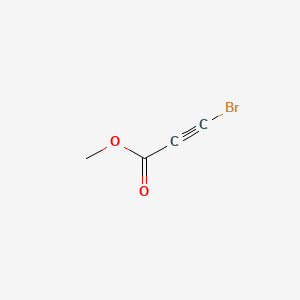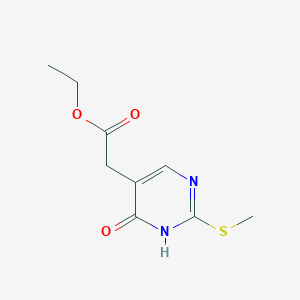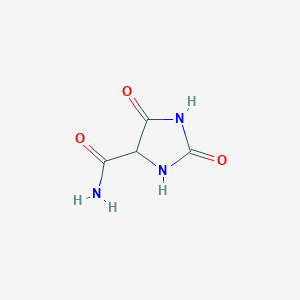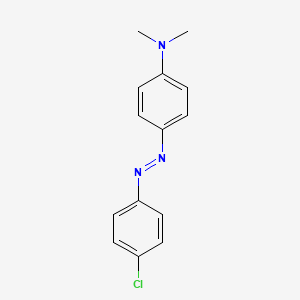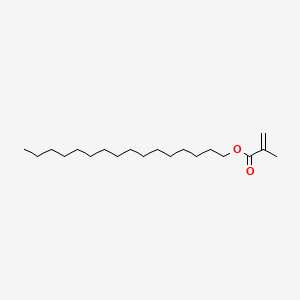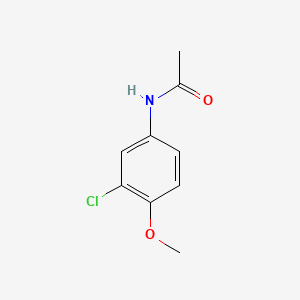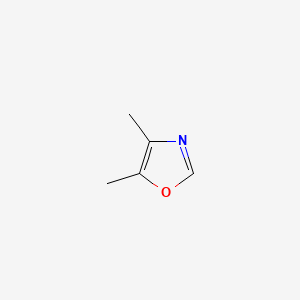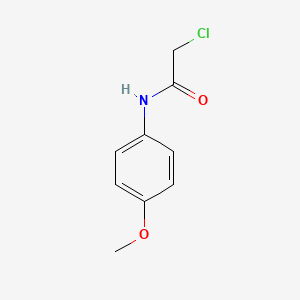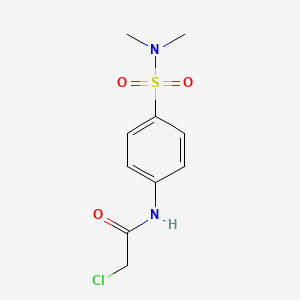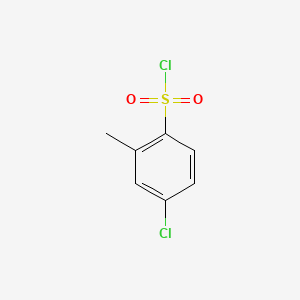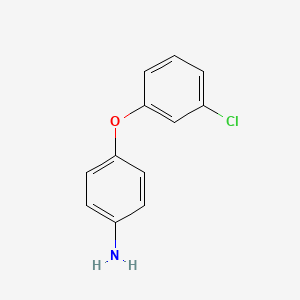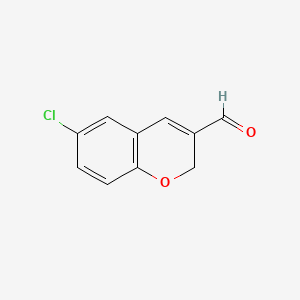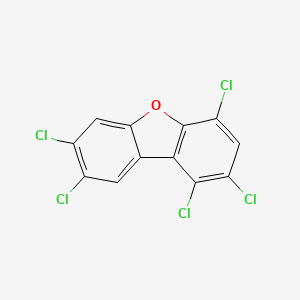![molecular formula C30H18 B1362538 Dibenzo[a,l]pentacene CAS No. 227-09-8](/img/structure/B1362538.png)
Dibenzo[a,l]pentacene
概要
説明
Dibenzo[a,l]pentacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ and a molecular weight of 378.4639 g/mol . It is composed of five linearly fused benzene rings with two additional benzene rings fused at the 1,2 and 8,9 positions, forming a heptacyclic structure . This compound is known for its unique electronic properties and has garnered interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Dibenzo[a,l]pentacene can be synthesized through various methods, including:
Alkyne Benzannulation: This method involves the use of InCl₃-AgNTf₂ catalyzed four-fold alkyne benzannulation reaction.
Cyclodehydrogenation: This process involves the cyclodehydrogenation of suitable precursors under oxidative conditions.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Dibenzo[a,l]pentacene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly employed.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Dibenzo[a,l]pentacene has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of dibenzo[a,l]pentacene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions . These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its mechanism of action are primarily related to its aromatic structure and the delocalization of π-electrons .
類似化合物との比較
Pentacene: Consists of five linearly fused benzene rings without additional fused rings.
Tetracene: Contains four linearly fused benzene rings.
Anthracene: Composed of three linearly fused benzene rings.
Uniqueness: Dibenzo[a,l]pentacene is unique due to its heptacyclic structure with additional benzene rings fused at specific positions, which imparts distinct electronic properties and stability compared to other polycyclic aromatic hydrocarbons .
特性
IUPAC Name |
heptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-3-7-27-19(5-1)9-11-21-13-23-16-26-18-30-22(12-10-20-6-2-4-8-28(20)30)14-24(26)15-25(23)17-29(21)27/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTMLGGLUNLJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C6C=CC7=CC=CC=C7C6=C5)C=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177225 | |
| Record name | Dibenzo(a,l)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227-09-8 | |
| Record name | Dibenzo[a,l]pentacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,l)pentacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,l]pentacene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(a,l)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[a,l]pentacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibenzo[a,l]pentacene interact with F6TCNNQ in a heterojunction, and what are the implications of this interaction?
A1: this compound acts as an electron donor when paired with Hexafluorotetracyanonaphthoquinodimethane (F6TCNNQ) in an organic heterojunction. [, ] This interaction results in a charge-transfer interface, effectively forming a localized charge transfer with ionic character. Evidence for this charge transfer can be observed through the appearance of the F6TCNNQ anion in spectroscopic data. Notably, this compound demonstrates a stronger electron donating ability compared to Pentacene, likely due to the presence of additional benzene rings influencing the interface morphology. [] This enhanced charge transfer could lead to improved performance in organic electronic devices.
Q2: How does the structure of this compound contribute to its properties in organic semiconductor applications?
A2: The extended aromatic system of this compound, characterized by its multiple fused benzene rings, plays a crucial role in its electronic properties. [, ] This extended conjugation leads to enhanced visible light absorption, making it a promising material for applications like organic solar cells. [] Additionally, the planar structure of this compound allows for close packing in the solid state, facilitating efficient charge transport, a desirable property for organic semiconductors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


